molecular formula C22H21ClN4O3S B11521188 ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11521188
M. Wt: 456.9 g/mol
InChI Key: WSXRGPFVROZOCV-LICLKQGHSA-N
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Description

Ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Thiazolopyrimidine core construction: The thiazolopyrimidine core is synthesized by reacting a thioamide with a β-keto ester in the presence of a base.

    Condensation reaction: The final step involves the condensation of the pyrazole derivative with the thiazolopyrimidine core in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2E)-5-(4-bromophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl (2E)-5-(4-fluorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its brominated or fluorinated analogs.

Properties

Molecular Formula

C22H21ClN4O3S

Molecular Weight

456.9 g/mol

IUPAC Name

ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H21ClN4O3S/c1-5-30-21(29)18-12(2)25-22-27(19(18)14-6-8-16(23)9-7-14)20(28)17(31-22)10-15-11-24-26(4)13(15)3/h6-11,19H,5H2,1-4H3/b17-10+

InChI Key

WSXRGPFVROZOCV-LICLKQGHSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)/C(=C\C4=C(N(N=C4)C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)Cl)C(=O)C(=CC4=C(N(N=C4)C)C)S2)C

Origin of Product

United States

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